2-(2-Bromoethoxy)propane
Overview
Description
2-(2-Bromoethoxy)propane is an organic compound with the molecular formula C5H11BrO. It is a colorless liquid with a boiling point of approximately 139.9-140.2°C . This compound is used as a reagent and intermediate in organic synthesis, particularly in the preparation of other organic compounds such as ethers and amines .
Scientific Research Applications
2-(2-Bromoethoxy)propane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including ethers and amines.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that bromoethoxy compounds can interact with various biological molecules due to their electrophilic nature .
Mode of Action
This rearrangement of electrons expels the bromine as a bromide ion .
Biochemical Pathways
The compound’s potential to undergo elimination reactions suggests it may influence pathways involving the formation or breakdown of carbon-carbon double bonds .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given its potential to undergo elimination reactions, it may contribute to the formation of carbon-carbon double bonds, which could have various effects depending on the cellular context .
Action Environment
The action of 2-(2-Bromoethoxy)propane can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored sealed in dry conditions at 2-8°C . Furthermore, its solubility could influence its distribution in the body, with the compound being very soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Bromoethoxy)propane is typically synthesized by reacting 2-bromoethanol with isopropyl dibromide under an inert gas atmosphere, such as nitrogen . The reaction conditions, including temperature and time, can be adjusted based on specific experimental requirements .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used to promote elimination reactions.
Major Products Formed:
Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is propene.
Comparison with Similar Compounds
2-Bromoethanol: Similar in structure but lacks the isopropyl group.
2-(2-Chloroethoxy)propane: Similar but with a chlorine atom instead of bromine.
2-(2-Iodoethoxy)propane: Similar but with an iodine atom instead of bromine.
Uniqueness: 2-(2-Bromoethoxy)propane is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it particularly useful in certain synthetic applications where other halogenated compounds may not be as effective .
Properties
IUPAC Name |
2-(2-bromoethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKUZTBLYLKPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397030 | |
Record name | 2-(2-bromoethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-16-5 | |
Record name | 2-(2-bromoethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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